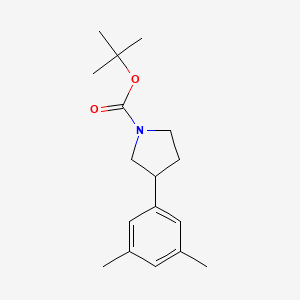
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 3,5-dimethylphenyl group attached to the third carbon of the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Boc-3-(3,5-dimethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as 3,5-dimethylphenyl bromide reacts with the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, appropriate catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its structural analogs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its unique structural features are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(3,5-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The 3,5-dimethylphenyl group provides steric and electronic effects that influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-methoxy-3,5-dimethylphenyl)pyrrolidine: This compound has a methoxy group in place of a hydrogen atom on the phenyl ring, which can influence its reactivity and interactions.
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical properties and applications.
1-Boc-3-pyrrolidinol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which together confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
tert-butyl 3-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-8-13(2)10-15(9-12)14-6-7-18(11-14)16(19)20-17(3,4)5/h8-10,14H,6-7,11H2,1-5H3 |
Clé InChI |
NDVKKURPDUCOCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



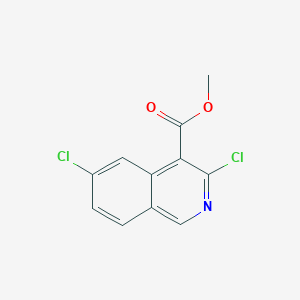
![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)
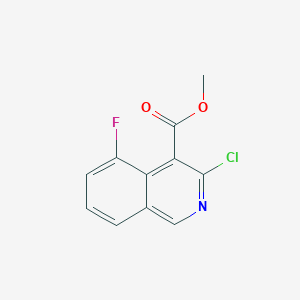
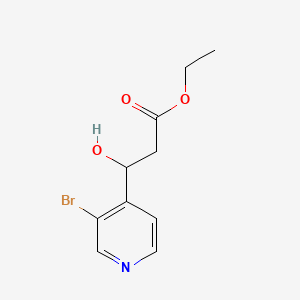

![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)

![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)
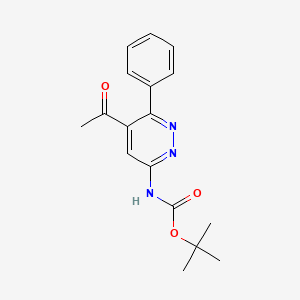
![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)
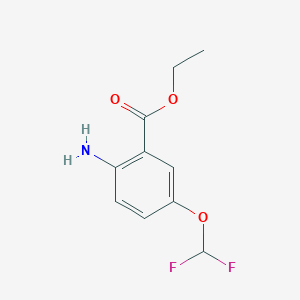

![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
